(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is an organic compound that features a unique structure combining a methoxy group, a dioxaindan ring, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Dioxaindan Ring: The dioxaindan ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydroxybenzenes and aldehydes under acidic conditions.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction between the dioxaindan derivative and acrylic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it to the corresponding propanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dioxaindan ring play crucial roles in binding to these targets, while the prop-2-enoic acid moiety may participate in further chemical reactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2E)-3-(7-hydroxy-1,3-dioxaindan-5-yl)prop-2-enoic acid: This compound differs by having a hydroxyl group instead of a methoxy group.
(2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)propanoic acid: This compound has a propanoic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness: (2E)-3-(7-methoxy-1,3-dioxaindan-5-yl)prop-2-enoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group and the dioxaindan ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications.
Properties
CAS No. |
41514-66-3 |
---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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